3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a chemical compound classified within the category of pyrazole derivatives. This compound is notable for its potential applications in pharmaceutical and agricultural chemistry, particularly as an intermediate in the synthesis of herbicides and other agrochemicals. Its unique structure includes a trifluoromethyl group, which is known to enhance biological activity and stability.
The compound is identified by its Chemical Abstracts Service number 1855906-65-8 and has been documented in various chemical databases, including ChemicalBook and BenchChem. It falls under the broader classification of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves several key steps:
The synthesis often requires precise control of reaction conditions such as temperature, solvent choice (commonly ethanol or water), and reaction time to maximize yield and selectivity towards the desired isomer. For example, reactions may be conducted at temperatures ranging from 50°C to 140°C, depending on the specific reactants used and desired outcomes .
The molecular formula for 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is C12H17F3N2O2. Its structure features a pyrazole ring with a trifluoromethyl substituent at one position and an ethyl group at another, along with a propanoic acid side chain.
Where , , , , and correspond to the respective counts of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
The compound can participate in various chemical reactions typical for carboxylic acids and pyrazole derivatives:
The reactivity of this compound is influenced by its electron-withdrawing trifluoromethyl group, which enhances electrophilicity at adjacent positions on the pyrazole ring. This characteristic allows for selective reactions under mild conditions.
The mechanism of action for compounds like 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid often involves interactions with biological targets such as enzymes or receptors:
Studies have shown that trifluoromethylated compounds generally exhibit enhanced potency due to increased lipophilicity and metabolic stability .
3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has potential applications in:
This compound exemplifies the significance of trifluoromethylated pyrazoles in advancing both pharmaceutical and agricultural sciences, highlighting their role in developing effective chemical agents.
Pyrazole, a five-membered heterocyclic aromatic ring featuring two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This nucleus exhibits aromatic character with a distinctive electronic distribution: nitrogen atom 1 (N1) is "pyrrole-like," contributing its lone pair to the aromatic sextet, while nitrogen atom 2 (N2) is "pyridine-like," with its lone pair available for protonation or coordination [3] [9]. This amphoteric nature allows pyrazole derivatives to participate in diverse binding interactions with biological targets. Furthermore, prototropic tautomerism in substituted pyrazoles adds complexity to their structural behavior, influencing their physicochemical and pharmacological properties [3]. The incorporation of strategically selected substituents, particularly at the 3- and 5-positions of the pyrazole ring, enables fine-tuning of molecular properties to optimize target engagement, bioavailability, and metabolic stability. The compound 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exemplifies this rational design approach, integrating specific substituents known to confer advantageous biological and pharmacokinetic characteristics [4] [5].
The strategic incorporation of trifluoromethyl (CF₃) and ethyl (C₂H₅) groups at the 3- and 5-positions, respectively, of the pyrazole ring significantly enhances the pharmacological potential of derivatives like 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid. These substituents impart distinct and often complementary effects on molecular properties crucial for drug efficacy.
Trifluoromethyl Group (CF₃) Influence: The trifluoromethyl group is a highly impactful substituent in medicinal chemistry due to its unique combination of steric, electronic, and hydrophobic properties. Its strong electron-withdrawing nature significantly modulates the electron density of the pyrazole ring, potentially enhancing interactions with target binding sites through dipole-dipole interactions or hydrogen bonding where the fluorine atoms act as weak hydrogen bond acceptors [2] [9]. Crucially, the CF₃ group dramatically increases lipophilicity (often measured by log P) and enhances metabolic stability. The strength of the C-F bond renders it resistant to common metabolic pathways like oxidative dealkylation, thereby prolonging the compound's half-life in vivo [2] [6]. This group also contributes to improved membrane permeability, facilitating cellular uptake. In the context of pyrazole derivatives, the trifluoromethyl group at position 3 is a recurring motif in numerous bioactive molecules, including the anti-obesity drug rimonabant and the insecticide fipronil, underscoring its functional importance [3] [6]. Regioselective synthesis studies, such as those employing 1,3-diketones like 4,4,4-trifluoro-1-arylbutan-1,3-diones under optimized conditions (e.g., in aprotic dipolar solvents with acid catalysis), demonstrate the importance of obtaining the isomer where the CF₃ group occupies the pyrazole 3-position for optimal activity, as seen in the synthesis of related pharmacophores [2].
Ethyl Group (C₂H₅) Influence: The ethyl substituent at the pyrazole 5-position offers a contrasting yet complementary role. As a moderately sized alkyl group, ethyl provides a defined hydrophobic contour that can fit into complementary pockets within protein binding sites, contributing to binding affinity through van der Waals interactions and the hydrophobic effect [2] [6]. Compared to a methyl group, the ethyl group offers increased lipophilicity and bulk without introducing excessive steric hindrance or polarity that might impede binding or permeability. It also influences the conformational preferences of the molecule and the electron density of the ring system, albeit less dramatically than the strongly electron-withdrawing CF₃ group. Studies on the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds or acetylenic ketones highlight the importance of substituent size and electronic nature on the regiochemical outcome and, consequently, the biological activity of the resulting isomers [2]. For instance, Bishop and coworkers' investigations into the cyclocondensation of acetylenic ketones with methylhydrazine versus arylhydrazines demonstrated that the nature of the substituent on nitrogen significantly impacts regioselectivity, ultimately affecting the presentation of groups like ethyl in the final pyrazole structure [2].
Synergistic Effects: The combination of the strongly electron-withdrawing, sterically compact, and lipophilic trifluoromethyl group at position 3 with the moderately electron-donating and hydrophobic ethyl group at position 5 creates a specific electronic and steric environment within the pyrazole core. This synergy can optimize interactions with target proteins. The ethyl group's hydrophobic bulk complements the trifluoromethyl group's ability to fill lipophilic pockets and engage in specific electrostatic interactions. This specific substitution pattern (3-CF₃, 5-alkyl) is frequently encountered in pyrazoles designed for high-affinity binding to various enzymes and receptors, as evidenced by its presence in several pharmacologically active compounds described in the literature [2] [6]. The ethyl group may also offer advantages over bulkier alkyl chains in terms of synthetic accessibility and metabolic stability compared to longer-chain alkyls, which might be more prone to ω-oxidation.
Table 1: Impact of Trifluoromethyl and Ethyl Substituents on Pyrazole Properties
Property | Trifluoromethyl (CF₃) at Position 3 | Ethyl (C₂H₅) at Position 5 | Combined Effect |
---|---|---|---|
Electronic Effect | Strong electron-withdrawing (-I effect), reduces pyrazole ring electron density | Mild electron-donating (+I effect), slightly increases electron density | Creates polarized region within ring; may enhance dipole-target interactions |
Lipophilicity (log P) | Significantly increases | Moderately increases | High overall lipophilicity favors membrane permeability & target binding in pockets |
Steric Contribution | Moderate bulk, compact shape | Defined hydrophobic bulk, larger than methyl | Creates complementary hydrophobic surface for target engagement |
Metabolic Stability | High stability (strong C-F bonds resist oxidation) | Moderate stability (susceptible to oxidation at terminal methyl) | Overall enhanced stability compared to non-fluorinated analogs |
Common Pharmacological Role | Enhances binding affinity, target selectivity, bioavailability | Optimizes hydrophobic fit, modulates solubility | Synergistic enhancement of pharmacokinetic and pharmacodynamic properties |
The structural motif of a propanoic acid chain linked to the N1 nitrogen of a pyrazole ring, as seen in 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, represents a deliberate evolution within medicinal chemistry, building upon earlier bioactive pyrazole scaffolds. This progression reflects efforts to optimize physicochemical properties, bioavailability, and target interactions.
Early Pyrazole Pharmacophores: The foundation of pyrazole medicinal chemistry predates the focus on propanoic acid derivatives. Early drugs featured simpler substitutions. Antipyrine (phenazone), a 1,5-dimethyl-2-phenylpyrazol-3-one discovered in the late 19th century, was historically significant as an analgesic and antipyretic, establishing the pyrazole nucleus as biologically relevant [3] [9]. Phenylbutazone, introduced later, exemplified a more complex pyrazolidinedione structure used as a potent anti-inflammatory agent. While effective, these early agents often faced challenges related to safety profiles (e.g., agranulocytosis with phenylbutazone) or limited potency. The discovery of the pyrazole celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, marked a major advancement. Its structure features a 1,5-diarylpyrazole with a sulfonamide group, highlighting the move towards targeted therapies exploiting specific pyrazole substitution patterns for selectivity [2] [9]. Rimonabant, a 1,2,4-trisubstituted pyrazole with a piperidine carboxamide group, targeted the cannabinoid CB1 receptor for obesity treatment, further demonstrating the scaffold's versatility [2] [3].
Rationale for Propanoic Acid Linkage: The introduction of a propanoic acid chain attached via the pyrazole N1 nitrogen represents a strategic development aimed at addressing specific limitations of earlier scaffolds. The carboxylic acid group serves multiple purposes: 1) Solubility Enhancement: It significantly improves aqueous solubility compared to purely aromatic or alkyl-substituted pyrazoles, which is crucial for oral absorption and formulation. 2) Targeted Interactions: The anionic carboxylate can form strong ionic bonds or hydrogen bonds with basic residues (e.g., lysine, arginine, histidine) or polar regions within target protein binding sites, enhancing binding affinity and specificity. 3) Conformational Influence: The three-carbon chain provides a spacer that positions the acidic group optimally relative to the pyrazole core, potentially allowing it to reach complementary sites on the target while maintaining the bioactive conformation of the heterocycle. The specific use of 2-methylpropanoic acid in 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid introduces an additional chiral center and steric influence near the carboxylic acid, which can further refine binding interactions and metabolic stability compared to unsubstituted propanoic acid analogues (e.g., 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid) [7] [10]. This structural feature exemplifies the iterative optimization process in medicinal chemistry.
Synthetic Evolution and Structural Refinements: The synthesis of pyrazole-1-yl propanoic acid derivatives typically involves cyclocondensation strategies for the pyrazole core followed by N-alkylation or functional group interconversion to introduce the propanoic acid moiety. The Knorr synthesis, involving condensation of hydrazines with 1,3-dicarbonyl compounds, remains a fundamental route, as demonstrated in the synthesis of simpler pyrazole propanoic esters [2] [9]. Modern approaches often employ regioselective strategies to ensure the correct placement of substituents like trifluoromethyl and ethyl. For example, Gosselin and coworkers developed methods using aprotic dipolar solvents (e.g., DMF, NMP, DMAc) with strong acid catalysis to achieve high regioselectivity (up to 98:2) in the condensation of arylhydrazines with unsymmetrical 1,3-diketones like 4,4,4-trifluoro-1-arylbutan-1,3-diones, crucial for obtaining the desired 3-trifluoromethyl-5-aryl/alkylpyrazole isomers [2]. Subsequent N-alkylation of the pyrazole nitrogen with alkyl halides like methyl 2-methyl-3-bromopropanoate (or equivalent precursors), followed by hydrolysis, provides access to target acids like 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid. The development of multi-component reactions and catalysis (e.g., copper triflate with ionic liquids) has further streamlined the synthesis of complex pyrazole derivatives [2] [9]. The exploration of substituents has evolved from simple alkyl/aryl groups to include pharmacokinetically advantageous groups like trifluoromethyl and strategically placed alkyl groups (ethyl, methyl branching on the propanoic chain) to optimize target binding, metabolic stability, and physicochemical properties.
Table 2: Key Characteristics of 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic Acid
Property | Detail/Value | Notes/Significance |
---|---|---|
Systematic Name | 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid | Defines core structure and substituent positions |
CAS Registry Number | 1855889-24-5 | Unique chemical identifier [4] [5] |
Molecular Formula | C₁₀H₁₃F₃N₂O₂ | Confirmed via elemental analysis or high-resolution mass spectrometry |
Molecular Weight | 250.22 g/mol | Calculated based on formula |
Purity (Commercial) | ≥ 95% - 97% | Typical purity available for research use [4] [5] |
Key Structural Features | 1. Pyrazole core with N1-linkage2. 3-Trifluoromethyl group3. 5-Ethyl group4. 2-Methylpropanoic acid chain | Combines lipophilic (CF₃, Ethyl) and hydrophilic (COOH) elements; chiral center present |
Synthetic Yield Range | Moderate to High (Literature dependent) | Regioselective methods (e.g., [2]) improve yield for specific isomer |
Storage | Cool, dry place | Standard for stable organic compounds [5] |
Suppliers (Examples) | Amadischem, AK Scientific | Available for research purposes [4] [5] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1